molecular formula C13H12FN3O2 B1382959 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- CAS No. 1257864-28-0

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-

Cat. No.: B1382959
CAS No.: 1257864-28-0
M. Wt: 264.27 g/mol
InChI Key: ZQHJPIPGBODVTG-FIBGUPNXSA-N
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Description

IUPAC Nomenclature and Synonyms

The compound is formally named 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide . Synonyms include:

  • Regorafenib-d3
  • 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-

Classification

It belongs to the pyridinecarboxamide class, a subset of organic heterocyclic compounds with carboxamide functional groups. Structurally, it shares a core scaffold with regorafenib but differs in isotopic composition.

Structural Features

Feature Description
Core structure Pyridine ring substituted with a fluorophenoxy group and a deuterated methylamide moiety.
Key substituents - 4-Amino-3-fluorophenoxy group
- 4-Chloro-3-(trifluoromethyl)phenylcarbamoylamino group
- N-(methyl-d3) group
Isotopic labeling Deuterium substitution at the methyl group (N-(methyl-d3)) for mass spectrometric differentiation.

The molecular formula is C21H12D3ClF4N4O3 , with a molecular weight of 485.836 g/mol .

Significance in Chemical Research and Development

Role in Analytical Chemistry

This compound is primarily employed as an internal standard in LC-MS/MS assays for:

  • Quantification of regorafenib : It co-elutes with the parent compound, enabling precise peak alignment and minimizing matrix effects.
  • Metabolite analysis : Used to quantify regorafenib’s metabolites (e.g., N-oxide derivatives M-2 and M-5) in pharmacokinetic studies.

Pharmacokinetic Applications

  • Drug-drug interaction studies : Evaluated in co-administration with atorvastatin and paracetamol to assess metabolic pathway interferences.
  • Metabolic profiling : Identifies regorafenib’s oxidative and glucuronidative pathways, guided by deuterated standards.

Mechanistic Insights

While non-therapeutic, its structural similarity to regorafenib allows researchers to infer metabolic fate. For example:

  • CYP3A4-mediated oxidation : Deuterium labeling aids in tracking regorafenib’s hepatic metabolism.
  • UGT1A9-mediated glucuronidation : Critical for understanding regorafenib’s clearance mechanisms.

Relationship to Non-deuterated Analogs

Structural and Functional Comparison

Parameter Regorafenib (Non-deuterated) Deuterated Analog (2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-)
Molecular formula C21H15ClF4N4O3 C21H12D3ClF4N4O3
Molecular weight 482.818 g/mol 485.836 g/mol
Primary use Therapeutic (multikinase inhibition) Analytical (internal standard for LC-MS/MS)
Key targets VEGFR, PDGFR, RAF, RET, KIT None (no biological activity)
Pharmacokinetics Extensive hepatic metabolism (CYP3A4, UGT1A9) Mimics regorafenib’s chromatographic behavior but lacks metabolic activity

Advantages of Deuteration

  • Enhanced chromatographic resolution : Deuterium’s mass difference (3 Da) prevents co-elution with endogenous analytes.
  • Improved quantification accuracy : Minimizes ion suppression/enhancement effects in complex matrices.
  • Stability : Retains regorafenib’s structural integrity while enabling isotopic differentiation.

Properties

IUPAC Name

4-(4-amino-3-fluorophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJPIPGBODVTG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 4-amino-3-fluorophenol with N-methyl-2-pyridinecarboxamide under specific conditions, such as the use of coupling reagents like carbodiimides or activating agents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the necessary reagents and control the reaction parameters, such as temperature and pressure, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are commonly employed.

  • Substitution: Various nucleophiles can be used to substitute the fluorine atom, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of 4-amino-3-fluorophenol nitrate.

  • Reduction: Formation of 4-amino-3-fluorophenol amine.

  • Substitution: Formation of various substituted phenols or amines.

Scientific Research Applications

Medicinal Chemistry

4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide serves as a crucial intermediate in the synthesis of Regorafenib , a multikinase inhibitor used in treating advanced colorectal cancer. The compound's structure enables it to modulate biological pathways by interacting with specific molecular targets, particularly protein kinases involved in cell signaling pathways .

Pharmaceutical Development

This compound is investigated for its potential roles as a pharmaceutical intermediate. Its unique functional groups allow for modifications that can enhance therapeutic efficacy or reduce side effects in drug formulations .

Chemical Synthesis

In organic chemistry, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide is utilized as an intermediate for synthesizing complex organic molecules, including various pharmaceuticals and agrochemicals. The compound undergoes multiple chemical reactions such as oxidation, reduction, and substitution, making it versatile for research and industrial applications .

Biological Studies

Research into the biological effects of this compound includes its impact on biochemical pathways and cellular processes. Studies have shown that it may influence enzyme activity and receptor interactions, which are critical for understanding its therapeutic potential .

Case Studies and Research Findings

  • Regorafenib Synthesis : A study highlighted the role of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in synthesizing Regorafenib, demonstrating its effectiveness in treating advanced solid tumors .
  • Biochemical Interaction Studies : Research has focused on how this compound interacts with specific kinases, providing insights into its potential as a therapeutic agent against cancer .
  • Industrial Applications : The compound's utility in producing dyes and polymers has been explored, showcasing its versatility beyond medicinal applications .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Deuteration CAS/References
Target Compound : 4-(4-Amino-3-fluorophenoxy)-N-(methyl-d3)-2-pyridinecarboxamide C₁₂H₇D₃FN₃O₂ ~250.25 4-Amino-3-fluorophenoxy, deuterated methyl carboxamide Yes (N-(methyl-d3))
Non-Deuterated Analog : 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide C₁₂H₁₀FN₃O₂ 247.225 4-Amino-3-fluorophenoxy, methyl carboxamide No 757251-39-1
Piperidinyl-Difluorophenyl Derivative () C₂₃H₂₂F₃N₅O₂ 457.456 2,6-Difluorophenyl, 3-amino-4-hydroxy-5-methylpiperidinyl No
Deuterated Urea-Based Inhibitor () C₂₃H₁₅D₃ClF₃N₄O₃ ~538.9* 4-Chloro-3-(trifluoromethyl)phenyl, deuterated methylaminoformyl Yes (N-(methyl-d3))
Pyridazine-Carboxamide () C₂₀H₂₁D₃N₆O₃ ~411.4* Cyclopropanecarboxamido, methoxy-triazolylphenyl Yes (N-(methyl-d3))
VU0361737 () C₁₃H₁₁ClN₂O₂ 262.69 4-Chloro-3-methoxyphenyl No

*Estimated based on structural similarity.

Key Structural Differences :

  • The target compound lacks complex heterocycles (e.g., piperidinyl, triazolyl) seen in and –4, simplifying its pharmacokinetic profile .
  • The deuterated methyl group distinguishes it from non-deuterated analogs like VU0361737, which has a chloro-methoxyphenyl substituent .

Pharmacological and Pharmacodynamic Comparisons

Table 2: Pharmacological Properties

Compound Target/Mechanism Metabolic Stability Notable Features References
Target Compound Likely kinase modulation (undisclosed) Enhanced due to deuterated methyl Short shelf life; controlled handling
Piperidinyl-Difluorophenyl Derivative Kinase inhibition (undisclosed) Moderate (hydroxyl group may increase polarity) 3 stereocenters; potential for chiral-specific activity
Deuterated Urea-Based Inhibitor Raf kinase inhibition High (deuteration + urea stability) Designed for industrial-scale production
Pyridazine-Carboxamide Undisclosed (crystal forms patented) Likely improved via deuteration Patented crystalline forms for formulation
VU0361737 Undisclosed (research compound) Standard (non-deuterated) Used in academic screening

Key Findings :

  • The target compound’s deuterated methyl group is expected to reduce CYP450-mediated metabolism, extending its half-life compared to non-deuterated analogs .
  • Urea-based deuterated compounds () exhibit stronger kinase inhibition due to urea’s hydrogen-bonding capacity but may face solubility challenges .
  • Piperidinyl derivatives () with multiple fluorines and stereocenters likely have higher target specificity but more complex synthesis .

Insights :

  • The target compound’s synthesis likely mirrors its non-deuterated analog but substitutes deuterated reagents, as seen in ’s deuterated isocyanide preparation .
  • Industrial-scale production of deuterated compounds (e.g., ) emphasizes safety and reproducibility, aligning with pharmaceutical guidelines .

Biological Activity

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-, also known as 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is a compound of significant interest in medicinal chemistry due to its potential applications in cancer therapy. This compound serves as an intermediate in the synthesis of Regorafenib, a multikinase inhibitor used for treating advanced colorectal cancer and other malignancies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C13H12FN3O2
  • Molecular Weight : 261.26 g/mol
  • Appearance : White to yellow powder or crystals
  • Stability : Stable and non-reactive under normal conditions of use, storage, and transport .

Synthesis

The synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide typically involves several steps:

  • O-Alkylation : Reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol.
  • Nitration and Reduction : Various nitration and reduction reactions are employed to modify functional groups and enhance biological activity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cellular signaling pathways. The compound's structure allows it to effectively bind to these targets, leading to modulation of their activity:

  • Protein Kinase Inhibition : The compound inhibits several kinases that play crucial roles in tumor growth and proliferation.
  • Signal Transduction Pathways : By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Properties

Research indicates that 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide exhibits potent antitumor activity:

  • In Vitro Studies : The compound has shown effectiveness against various cancer cell lines with abnormalities in fibroblast growth factor receptors (FGFRs). It blocks FGFR activation and downstream signaling at submicromolar concentrations .
  • Case Study : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against those expressing high levels of FGFRs.

Comparative Biological Activity

A comparison with structurally similar compounds reveals unique biological properties:

Compound NameBiological ActivityReference
RegorafenibMultikinase inhibitor effective against colorectal cancer
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamidePotent FGFR inhibitor with antitumor effects
Other BenzamidesVariable activities; some exhibit larvicidal properties

Research Findings

Recent studies highlight the potential of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in drug development:

  • Antitumor Efficacy : The compound has been linked to significant tumor regression in animal models when used as part of a combination therapy with other anticancer agents.
  • Mechanistic Insights : Molecular docking studies have elucidated the binding modes within the FGFR2 binding site, providing insights into its inhibitory mechanisms .

Q & A

Q. How can researchers align mechanistic studies of this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link experiments to established theories, such as:
  • Hammett substituent constants : Predict electronic effects of the 3-fluoro group on reactivity.
  • Lipinski’s Rule of Five : Evaluate the compound’s drug-likeness and prioritize derivatives with improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-

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